1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl-
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Overview
Description
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- is a complex organic compound with a unique structure that includes a benzoxonin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime can be reduced with zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert oximes to amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc dust in acetic acid and acetic anhydride, or sodium borohydride in methanol.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the oxime can yield amines, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on opioid receptors or other cellular targets to exert its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene : Shares structural similarities and potential applications in medicinal chemistry .
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: Another compound with a similar ring structure, used as a selective opioid analgesic.
Uniqueness
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H24O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4,9-dimethoxy-4-phenyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C20H24O3/c1-21-18-10-11-19-16(15-18)7-6-12-20(22-2,13-14-23-19)17-8-4-3-5-9-17/h3-5,8-11,15H,6-7,12-14H2,1-2H3 |
InChI Key |
XFFPJIPARXFXMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC(CCC2)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
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